molecular formula C14H12ClNO3 B11609510 (4E)-4-[5-chloro-2-(prop-2-en-1-yloxy)benzylidene]-3-methyl-1,2-oxazol-5(4H)-one

(4E)-4-[5-chloro-2-(prop-2-en-1-yloxy)benzylidene]-3-methyl-1,2-oxazol-5(4H)-one

Cat. No.: B11609510
M. Wt: 277.70 g/mol
InChI Key: CHEHRHKPFVYELU-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{(E)-1-[2-(ALLYLOXY)-5-CHLOROPHENYL]METHYLIDENE}-3-METHYL-5(4H)-ISOXAZOLONE is a complex organic compound characterized by its unique structure, which includes an isoxazolone ring, an allyloxy group, and a chlorophenyl group

Preparation Methods

The synthesis of 4-{(E)-1-[2-(ALLYLOXY)-5-CHLOROPHENYL]METHYLIDENE}-3-METHYL-5(4H)-ISOXAZOLONE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Isoxazolone Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Allyloxy Group: This step involves the allylation of the intermediate compound.

    Chlorination: The chlorophenyl group is introduced through a chlorination reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.

Chemical Reactions Analysis

4-{(E)-1-[2-(ALLYLOXY)-5-CHLOROPHENYL]METHYLIDENE}-3-METHYL-5(4H)-ISOXAZOLONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyloxy and chlorophenyl groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-{(E)-1-[2-(ALLYLOXY)-5-CHLOROPHENYL]METHYLIDENE}-3-METHYL-5(4H)-ISOXAZOLONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{(E)-1-[2-(ALLYLOXY)-5-CHLOROPHENYL]METHYLIDENE}-3-METHYL-5(4H)-ISOXAZOLONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

4-{(E)-1-[2-(ALLYLOXY)-5-CHLOROPHENYL]METHYLIDENE}-3-METHYL-5(4H)-ISOXAZOLONE can be compared with similar compounds such as:

    Isoxazolone Derivatives: These compounds share the isoxazolone ring structure but differ in their substituents.

    Chlorophenyl Compounds: These compounds contain the chlorophenyl group but may have different functional groups attached.

    Allyloxy Compounds: These compounds feature the allyloxy group but vary in other parts of their structure.

The uniqueness of 4-{(E)-1-[2-(ALLYLOXY)-5-CHLOROPHENYL]METHYLIDENE}-3-METHYL-5(4H)-ISOXAZOLONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H12ClNO3

Molecular Weight

277.70 g/mol

IUPAC Name

(4E)-4-[(5-chloro-2-prop-2-enoxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one

InChI

InChI=1S/C14H12ClNO3/c1-3-6-18-13-5-4-11(15)7-10(13)8-12-9(2)16-19-14(12)17/h3-5,7-8H,1,6H2,2H3/b12-8+

InChI Key

CHEHRHKPFVYELU-XYOKQWHBSA-N

Isomeric SMILES

CC\1=NOC(=O)/C1=C/C2=C(C=CC(=C2)Cl)OCC=C

Canonical SMILES

CC1=NOC(=O)C1=CC2=C(C=CC(=C2)Cl)OCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.